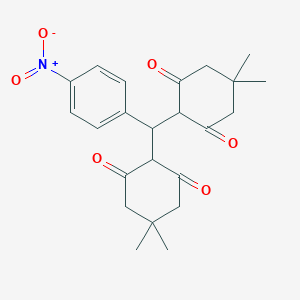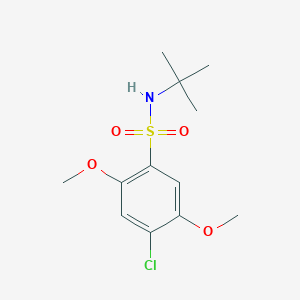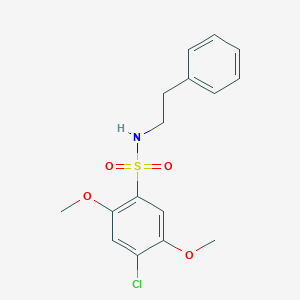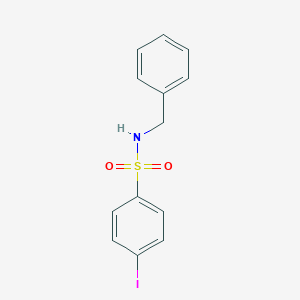![molecular formula C20H17N5O2 B273559 2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one](/img/structure/B273559.png)
2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one, also known as MMQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MMQ belongs to the class of quinazoline derivatives and has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.
作用機序
The mechanism of action of 2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in tumor growth and inflammation. 2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, 2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one has been found to exhibit a wide range of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, 2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one has been shown to exhibit antiviral activity against a number of viruses, including HIV-1, HSV-1, and HCV. 2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one has also been found to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cell growth and differentiation.
実験室実験の利点と制限
One of the major advantages of 2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one is its potent cytotoxic activity against a wide range of cancer cell lines. This makes it a valuable tool for investigating the mechanisms of tumor growth and developing new cancer therapies. However, one of the limitations of 2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on 2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one. One area of interest is the development of novel formulations of 2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one that improve its solubility and bioavailability. Another area of interest is the investigation of 2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one's potential applications in combination with other chemotherapeutic agents or immunotherapies. Finally, further research is needed to fully understand the mechanisms of action of 2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one and to identify its potential applications in the treatment of other diseases.
合成法
2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one can be synthesized by the condensation reaction of 2-methyl-3-aminoquinazolin-4-one with 3-methyl-5-oxo-1-phenylpyrazole-4-carbaldehyde in the presence of acetic acid and sodium acetate. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification by column chromatography.
科学的研究の応用
2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one has been extensively studied for its potential applications in scientific research. One of the major areas of research has been the investigation of its antitumor properties. 2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one has been found to exhibit potent cytotoxic activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, 2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Another area of research has been the investigation of 2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one's anti-inflammatory properties. 2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes. This suggests that 2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one may have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
特性
製品名 |
2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one |
|---|---|
分子式 |
C20H17N5O2 |
分子量 |
359.4 g/mol |
IUPAC名 |
2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one |
InChI |
InChI=1S/C20H17N5O2/c1-13-17(20(27)25(23-13)15-8-4-3-5-9-15)12-21-24-14(2)22-18-11-7-6-10-16(18)19(24)26/h3-12,21H,1-2H3/b17-12- |
InChIキー |
DYBDENPZSYODOV-ATVHPVEESA-N |
異性体SMILES |
CC\1=NN(C(=O)/C1=C\NN2C(=NC3=CC=CC=C3C2=O)C)C4=CC=CC=C4 |
SMILES |
CC1=NN(C(=O)C1=CNN2C(=NC3=CC=CC=C3C2=O)C)C4=CC=CC=C4 |
正規SMILES |
CC1=NN(C(=O)C1=CNN2C(=NC3=CC=CC=C3C2=O)C)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[(Mesitylsulfonyl)amino]benzoic acid](/img/structure/B273484.png)

![4-tert-butyl-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B273494.png)




![7-Acetyl-3-(propylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B273505.png)

